molecular formula C5H4N2O3 B1295588 2-oxo-3H-pyrimidine-4-carboxylic acid CAS No. 89379-73-7

2-oxo-3H-pyrimidine-4-carboxylic acid

Cat. No.: B1295588
CAS No.: 89379-73-7
M. Wt: 140.1 g/mol
InChI Key: OEPPJKDEBZBNNG-UHFFFAOYSA-N
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Description

2-oxo-3H-pyrimidine-4-carboxylic acid, also known as uracil-4-carboxylic acid, is a pyrimidine derivative with the molecular formula C5H4N2O3 and a molecular weight of 140.1 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3H-pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of uracil with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Another method involves the cyclization of appropriate precursors, such as 2-amino-4-carboxylic acid derivatives, under acidic or basic conditions. This method often requires careful control of reaction parameters, including temperature and pH, to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-oxo-3H-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

2-oxo-3H-pyrimidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in various chemical reactions and studies.

    Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where it acts as an intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of 2-oxo-3H-pyrimidine-4-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can mimic the structure of natural nucleic acid bases, allowing it to interfere with nucleic acid synthesis and function. This property makes it a valuable tool in the study of DNA and RNA interactions and the development of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    Uracil: A naturally occurring pyrimidine base found in RNA.

    Thymine: A pyrimidine base found in DNA.

    Cytosine: Another pyrimidine base found in both DNA and RNA.

Uniqueness

2-oxo-3H-pyrimidine-4-carboxylic acid is unique due to its additional carboxylic acid group at the 4-position, which imparts distinct chemical properties and reactivity compared to other pyrimidine bases.

Properties

IUPAC Name

2-oxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4(9)3-1-2-6-5(10)7-3/h1-2H,(H,8,9)(H,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPPJKDEBZBNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289419
Record name 2-Oxo-2,3-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89379-73-7
Record name 89379-73-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxo-2,3-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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